molecular formula C9H10N4O B14159369 1-(2-Methoxy-5-methylphenyl)tetrazole CAS No. 799782-38-0

1-(2-Methoxy-5-methylphenyl)tetrazole

Cat. No.: B14159369
CAS No.: 799782-38-0
M. Wt: 190.20 g/mol
InChI Key: LABKRVKBDXYQNS-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, which is further connected to the tetrazole ring. The unique structure of 1-(2-methoxy-5-methylphenyl)-1H-tetrazole makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(2-methoxy-5-methylphenyl)-1H-tetrazole typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-5-methylphenylamine.

    Formation of Tetrazole Ring: The amine group is reacted with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-5-methylphenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-1H-tetrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxy-5-methylphenyl)-1H-tetrazole can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-1H-tetrazole: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(2-Methylphenyl)-1H-tetrazole: Lacks the methoxy group, leading to differences in solubility and interaction with molecular targets.

    1-Phenyl-1H-tetrazole: Lacks both the methoxy and methyl groups, resulting in distinct chemical and biological properties.

Properties

CAS No.

799782-38-0

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)tetrazole

InChI

InChI=1S/C9H10N4O/c1-7-3-4-9(14-2)8(5-7)13-6-10-11-12-13/h3-6H,1-2H3

InChI Key

LABKRVKBDXYQNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=NN=N2

solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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